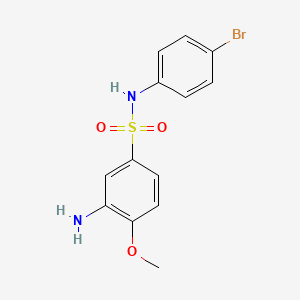
2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H25N3O4S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Medicinal Chemistry Applications
Structurally related sulfonamide derivatives and piperidine analogs have been synthesized for various purposes, including as intermediates in the synthesis of pharmacologically active molecules. For instance, compounds with similar structural motifs have been developed as antagonists for specific receptors or enzymes, indicating their potential utility in designing drugs with targeted action profiles (Grimwood et al., 2011; Oinuma et al., 1991). These studies highlight the relevance of such compounds in medicinal chemistry, particularly for the development of new therapeutic agents.
Pharmacological Characterization
Compounds containing piperidine and sulfonamide groups have been characterized pharmacologically, showing promise for the treatment of conditions like depression and addiction disorders. The high affinity and selectivity of these compounds for specific receptors underscore their potential as lead compounds in drug development, offering insights into their mechanism of action and therapeutic efficacy (Grimwood et al., 2011).
Anticancer Activity
Research on derivatives of pyridinesulfonamide has also demonstrated potential anticancer activity. Specific substitutions on the pyridine ring, as in closely related chemical entities, have shown good activity profiles against various cancer cell lines, suggesting the role of these compounds in cancer research and therapy (Szafrański & Sławiński, 2015). This indicates that compounds with similar structural features could be explored for their anticancer properties.
Material Science and Corrosion Inhibition
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on metal surfaces, highlighting their potential application in material science and engineering. By performing quantum chemical calculations and molecular dynamics simulations, researchers have identified specific piperidine derivatives that exhibit significant inhibition efficiencies, suggesting their use in protecting metals from corrosion (Kaya et al., 2016).
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the search results, it’s clear that similar compounds are being synthesized and evaluated for their potential biological activities . This suggests that there may be ongoing research into the development of new drugs and treatments using similar compounds.
Eigenschaften
IUPAC Name |
2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c23-27(24,14-10-17-5-2-1-3-6-17)21-15-18-8-12-22(13-9-18)28(25,26)19-7-4-11-20-16-19/h1-7,11,16,18,21H,8-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUFVPWPWOLWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-N'-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2879264.png)
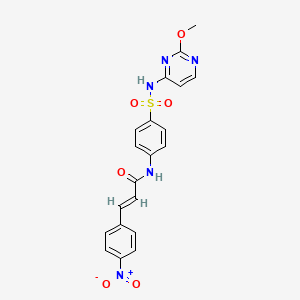
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2879266.png)
![ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2879267.png)
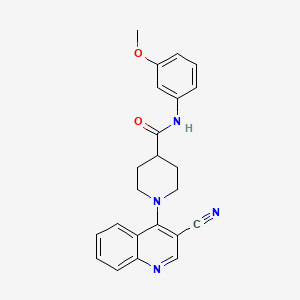
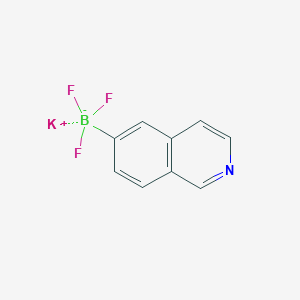
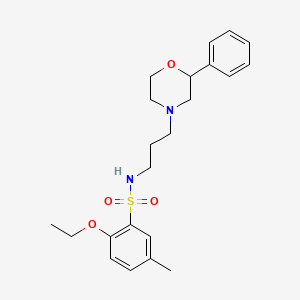
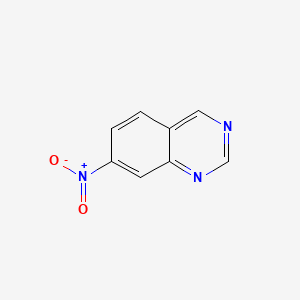
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)
![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOBUTANECARBOXAMIDE](/img/structure/B2879278.png)
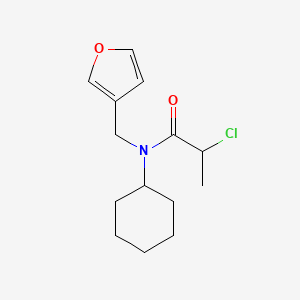
![4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2879281.png)
![5-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2879284.png)
